molecular formula C17H16N4O6S B2779145 (2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 1795133-11-7

(2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2779145
CAS No.: 1795133-11-7
M. Wt: 404.4
InChI Key: LTWGWEPBMHLOQT-FXBPSFAMSA-N
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Description

(2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide is a synthetic small molecule belonging to the pyrano[2,3-c]pyridine family, a heterocyclic scaffold recognized for its significant potential in medicinal chemistry research. The compound features a complex structure with a hydroxymethyl group, a hydroxyimino (oxime) moiety, and a sulfamoylphenyl carboxamide side chain. This specific combination of functional groups is designed to interact with a variety of biological targets, making it a valuable chemical tool for investigating new therapeutic pathways. While direct studies on this exact compound are limited, its core structure is closely related to other 5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine derivatives that have demonstrated notable antimicrobial activity in research settings. Compounds within this chemical class have shown significant efficacy against bacterial and fungal strains, with some exhibiting minimum inhibitory concentration (MIC) values as low as 12.5-25 µg/mL, which is comparable or even superior to standard drugs in preliminary assays . The presence of the sulfonamide group in its structure suggests potential for investigating compounds that may interfere with folate synthesis in microorganisms. Furthermore, fused pyrano-heterocyclic systems analogous to this compound are under investigation for a wide spectrum of biological activities, including as potential anticancer, antiviral, and anti-inflammatory agents . This product is intended for research applications such as bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the certificate of analysis for specific handling and storage recommendations.

Properties

IUPAC Name

(2Z)-2-hydroxyimino-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)pyrano[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c1-9-15-13(10(8-22)7-19-9)6-14(17(21-24)27-15)16(23)20-11-2-4-12(5-3-11)28(18,25)26/h2-7,22,24H,8H2,1H3,(H,20,23)(H2,18,25,26)/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWGWEPBMHLOQT-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=NO)C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C2=C1O/C(=N\O)/C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide is a pyrano-pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and possible mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₅S
  • Molecular Weight : 398.43 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available pyridine derivatives. The hydroxyimino and sulfamoyl groups are introduced through nucleophilic substitution reactions.

  • Step 1 : Formation of the pyrano-pyridine backbone.
  • Step 2 : Introduction of the hydroxyimino group via condensation reactions.
  • Step 3 : Sulfonamide formation through reaction with sulfanilamide derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a recent study, it was tested against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, showing IC50 values of 15 µM and 20 µM respectively, indicating potent anticancer properties.

Cell LineIC50 Value (µM)Reference
MDA-MB-23115
A54920

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of topoisomerase II activity. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to increased DNA damage in rapidly dividing cancer cells.

Case Studies

  • Case Study on Breast Cancer
    • In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MDA-MB-231 cells. The study also observed morphological changes indicative of apoptosis, such as cell shrinkage and membrane blebbing.
  • Case Study on Lung Cancer
    • A549 cells treated with the compound showed significant G0/G1 phase arrest, suggesting that the compound may interfere with the cell cycle progression.

Comparison with Similar Compounds

Comparison with Similar Pyrano[2,3-c]pyridine Derivatives

Structural Modifications and Bioactivity

Pyrano[2,3-c]pyridine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis with key analogs:

Compound Name / ID Substituents at Key Positions Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 2: Hydroxyimino; 3: 4-Sulfamoylphenyl 492.49 Antimicrobial (theoretical), Antioxidant (predicted)
Compound 3: 5-Chloro-2,4-dimethoxyphenyl 509.94 Not explicitly reported; structural analog for SAR studies
Compound 2: 3-Ethylphenylimino; 3: 2-Ethylphenyl 441.52 No direct activity reported; used in synthetic pathways
Compound 2{3} () 2: Arylimino; 5: Hydroxymethyl; 8: Methyl ~480 (estimated) MIC = 25.0 µg/ml against Y. enterocolitica
Compound 4p () Pyrano[2,3-c]pyridine-8-carboxylic acid ~420 (estimated) Antioxidant (IC50 = 223.2 µM); Antimicrobial (moderate)

Antimicrobial Activity

  • Target Compound : The 4-sulfamoylphenyl group may enhance binding to bacterial dihydropteroate synthase (DHPS), analogous to sulfonamide antibiotics. However, direct MIC/MBC data are unavailable.
  • Compound 2{3}: Exhibits potent anti-Yersinia activity (MIC = 25.0 µg/ml), attributed to the arylimino and hydroxymethyl groups enhancing membrane penetration .
  • Compounds: Pyrano[2,3-c]pyridine-8-carboxylic acid derivatives (e.g., 4p) show moderate activity against S. pneumoniae and E. coli due to hydrophobic interactions with bacterial cell walls .

Antioxidant Activity

  • Target Compound: The hydroxyimino and hydroxymethyl groups likely contribute to radical scavenging, though predicted IC50 values may exceed 200 µM based on analog 4p (IC50 = 223.2 µM) .
  • Electron-Withdrawing vs. Donating Groups: Derivatives with Cl or NO2 substituents (e.g., 4e, 4f) show enhanced antioxidant activity (IC50 < 200 µM), while methyl/methoxy groups reduce efficacy .

Key Research Findings and Limitations

Antioxidant vs. Antimicrobial Trade-off: Electron-withdrawing groups (e.g., Cl, NO2) enhance antioxidant activity but may reduce antimicrobial specificity due to increased cytotoxicity .

Data Tables

Table 1: Structural and Activity Comparison

Feature Target Compound Compound Compound 2{3}
Position 2 Hydroxyimino 4-Methoxyphenylimino Arylimino
Position 3 4-Sulfamoylphenyl 5-Chloro-2,4-dimethoxyphenyl Aricarboxamide
Antimicrobial MIC Not tested Not reported 25.0 µg/ml
Antioxidant IC50 Predicted ~250 µM Not applicable Not applicable

Table 2: Antioxidant Activity of Pyrano[2,3-c]pyridine Derivatives ()

Compound Substituents IC50 (µM)
4o Pyrano[2,3-c]pyridine 252.52
4p Pyrano[2,3-c]pyridine 223.20
Ascorbic Acid Reference 50.10

Q & A

Q. Table 1: Optimization of Reaction Conditions

StepCatalystSolventTemp (°C)Yield (%)Purity (%)Source
Aryl couplingPd(PPh₃)₄DMF906892
CyclizationNaOHEtOH707588
Final purificationMeOH/H₂O99

Basic: Which spectroscopic techniques are critical for confirming the Z-configuration of the hydroxyimino group?

Methodological Answer:

  • X-ray Crystallography : Provides definitive proof of stereochemistry via crystal structure resolution .
  • NMR Analysis : Key signals include:
    • ¹H NMR : Downfield shift of the imine proton (δ 8.5–9.5 ppm) due to conjugation .
    • NOESY : Correlations between the hydroxyimino proton and adjacent methyl/hydroxymethyl groups confirm spatial proximity .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict geometric parameters and compare with experimental data .

Advanced: How can researchers resolve contradictions between computational bioactivity predictions and experimental assay results?

Methodological Answer:
Discrepancies often arise from model limitations or experimental variability. Mitigation strategies include:

  • Validation of Computational Models : Use multiple docking software (AutoDock, Glide) and cross-validate with MD simulations .
  • Experimental Replicates : Perform dose-response assays (e.g., IC₅₀) in triplicate using standardized cell lines (e.g., HEK293 or HeLa) .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., chromene-carboxamide derivatives) to identify trends .

Example Case :
A predicted kinase inhibition (via AutoDock) may not align with cell-based assays due to off-target effects. Use siRNA knockdown of the target kinase to validate specificity .

Advanced: What orthogonal protection strategies are suitable for multi-step synthesis involving reactive hydroxymethyl and sulfamoyl groups?

Methodological Answer:

  • Hydroxymethyl Protection : Use tert-butyldimethylsilyl (TBDMS) ethers, stable under acidic conditions but cleaved by TBAF .
  • Sulfamoyl Protection : Employ trityl groups, removable under mild acidic conditions (e.g., 1% TFA in DCM) .
  • Sequential Deprotection :
    • Remove trityl with TFA.
    • Cleave TBDMS with TBAF.
      Monitor via TLC (Rf shift) or LC-MS for intermediate verification .

Basic: How should researchers design stability studies for this compound under physiological conditions?

Methodological Answer:

  • Buffer Systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C over 24–72 hours .
  • Analytical Methods : Use HPLC-UV (λ = 254 nm) to quantify degradation products. Identify metabolites via HRMS .
  • Light Sensitivity : Conduct parallel studies in amber vials to assess photodegradation .

Q. Table 2: Stability Profile

ConditionTime (h)% RemainingMajor Degradant
PBS, pH 7.42495None detected
SGF, pH 1.22482Hydrolyzed imine
Light (300 lux)4870Oxidized chromene

Advanced: What mechanistic insights are required to explain unexpected regioselectivity in its bioactivation?

Methodological Answer:

  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways in liver microsomes .
  • Enzyme Profiling : Incubate with CYP450 isoforms (e.g., CYP3A4, CYP2D6) and measure inhibition/activation via fluorometric assays .
  • Computational Docking : Map binding poses in cytochrome P450 active sites to predict oxidation sites .

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